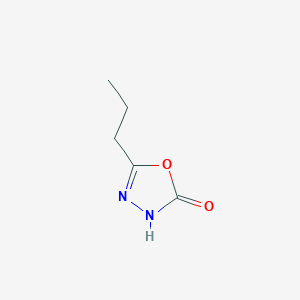

5-Propyl-1,3,4-oxadiazol-2-ol

Description

Properties

IUPAC Name |

5-propyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOBKMZJKWBFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-1,3,4-oxadiazol-2-ol typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another method involves the reaction of carboxylic acids with Mitsunobu reagents, prepared by the reaction of triphenylphosphine with dialkyl azodicarboxylates, followed by heating at 180–190 °C under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Propyl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 5-propyl-1,3,4-oxadiazol-2-ol typically involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic conditions. Various methods have been developed to optimize yield and purity. For instance, polyphosphoric acid has been used effectively to facilitate the cyclization process required to form the oxadiazole ring .

Table 1: Synthesis Methods for this compound

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Polyphosphoric acid | 87 | Heating at 160 °C | |

| Microwave-assisted synthesis | High | Varies based on substrate | |

| Solvent-free conditions | Moderate | Room temperature |

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications. Key areas of research include:

Antioxidant Activity

Research indicates that derivatives of 1,3,4-oxadiazoles can exhibit significant antioxidant properties. Compounds with hydroxyl groups at specific positions have shown promising results in scavenging free radicals and reducing oxidative stress .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives is noteworthy. Studies have demonstrated that modifications to the oxadiazole structure can enhance cyclooxygenase inhibition, leading to reduced inflammation and pain .

Antifungal and Antibacterial Effects

This compound has shown efficacy against various fungal strains. In bioassays conducted by Syngenta, certain synthesized compounds exhibited higher antifungal activity compared to established antifungal agents like pimprinine . Additionally, antibacterial activities have been reported against a range of pathogens.

Table 2: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | High | |

| Anti-inflammatory | Significant | |

| Antifungal | Higher than pimprinine | |

| Antibacterial | Effective against several pathogens |

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in several areas:

Pain Management

Due to its anti-inflammatory properties and ability to inhibit cyclooxygenase enzymes, this compound may serve as a basis for developing new analgesics with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Cancer Treatment

The anticancer potential of oxadiazole derivatives is an area of active research. Compounds containing this scaffold have been linked to inducing apoptosis in cancer cells and inhibiting tumor growth .

Antimicrobial Agents

With rising antibiotic resistance, compounds like this compound that demonstrate antimicrobial properties are crucial in developing new treatments for infectious diseases .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of synthesized oxadiazole derivatives using DPPH and ABTS assays, several compounds exhibited IC50 values lower than standard antioxidants such as ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism

A study explored the anti-inflammatory mechanism of oxadiazole derivatives in a mouse model of inflammation. The results indicated a significant reduction in edema and pain response compared to control groups treated with conventional NSAIDs .

Case Study 3: Antifungal Activity Comparison

In comparative assays against common fungal pathogens like Candida albicans and Aspergillus niger, certain derivatives showed superior activity compared to existing antifungal therapies .

Mechanism of Action

The mechanism of action of 5-Propyl-1,3,4-oxadiazol-2-ol involves its interaction with molecular targets and pathways within biological systems. For example, some oxadiazole derivatives have been shown to inhibit key enzymes or receptors, leading to therapeutic effects . The compound can form hydrogen bonds with receptor sites, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

Contrasts :

- Thiadiazole derivatives (e.g., triazolo-thiadiazoles) exhibit stronger antimicrobial activity than oxadiazoles, likely due to sulfur’s electronegativity and larger atomic radius .

- Agrochemical oxadiazoles (e.g., oxadiazon) leverage halogenated substituents for targeted plant enzyme inhibition .

Physicochemical Properties

Predicted properties of this compound vs. analogs:

| Property | This compound | 5-Benzyl-1,3,4-oxadiazole-2-thiol | Oxadiazon |

|---|---|---|---|

| Molecular Weight (g/mol) | ~156.2 | ~222.3 | ~345.1 |

| LogP (Predicted) | ~1.8 | ~3.2 | ~4.5 |

| Water Solubility (mg/L) | Moderate (~500) | Low (~50) | Very low (~10) |

Implications :

- The propyl substituent balances lipophilicity and solubility better than benzyl or bulky tert-butyl groups, suggesting suitability for drug delivery .

Biological Activity

5-Propyl-1,3,4-oxadiazol-2-ol is a heterocyclic compound that has gained attention in the scientific community for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 128.13 g/mol. The unique substitution pattern of the oxadiazole ring contributes to its distinct chemical and biological properties.

Target Proteins and Pathways

Research indicates that 1,3,4-oxadiazole derivatives, including 5-propyl analogs, interact with various biological targets:

- Enzyme Inhibition: These compounds can inhibit key enzymes such as Akt serine/threonine kinase 1 (Akt1) and epidermal growth factor receptor (EGFR), which are critical in cancer pathways.

- Protein Interactions: They may also bind to proteins involved in cellular signaling, thereby modulating cellular responses and gene expression .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance:

- Antibacterial Effects: In vitro studies demonstrated that 5-propyl derivatives showed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Moderate |

Anticancer Potential

The anticancer activity of this compound has been investigated through various assays:

- Cytotoxicity Assays: Compounds were tested against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma), showing notable cytotoxic effects with IC50 values indicating potent activity .

Anti-inflammatory Effects

Research indicates that oxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Studies have shown that these compounds can undergo metabolic transformations via cytochrome P450 enzymes, impacting their bioavailability and therapeutic efficacy .

Case Study 1: Anticancer Activity

A study evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer activity. Among them, a specific derivative exhibited an EC50 value of 59 nM in GPR88 overexpressing cells. This highlights the potential for developing targeted therapies based on oxadiazole scaffolds .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a library of oxadiazole derivatives was synthesized. The results indicated significant inhibitory effects against various pathogens, reinforcing the potential application of these compounds in treating infections .

Q & A

Q. What are the standard synthetic routes for 5-Propyl-1,3,4-oxadiazol-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of acid hydrazides or carbohydrazide derivatives. For example:

Q. Optimization Tips :

Q. How should researchers handle this compound given its toxicity profile?

Methodological Answer: The compound is classified as:

Q. Emergency Protocols :

- Exposure : Rinse with water for 15 minutes; consult a physician .

- Storage : Keep in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can spectral data (NMR, IR) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- ¹H NMR : Look for singlet peaks near δ 2.5–3.0 ppm for oxadiazole protons and δ 0.9–1.5 ppm for propyl chain protons .

- IR : Confirm the oxadiazole ring via C=N stretching (1600–1680 cm⁻¹) and O–H (broad peak ~3200 cm⁻¹) .

- Contradictions : If unexpected peaks appear (e.g., carbonyl groups), check for incomplete cyclization or hydrolysis by-products. Adjust reaction time or catalyst stoichiometry .

Case Study :

Incomplete cyclization of carbohydrazide intermediates may produce residual amide signals (δ 6.5–7.5 ppm). Repeat reflux or increase catalyst concentration .

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., antioxidant enzymes or cancer-related kinases) .

- QSAR Models : Correlate substituent electronegativity (e.g., pyridine rings) with bioactivity. Pyridine derivatives show enhanced antibacterial activity due to increased lipophilicity .

Q. Validation :

Q. How can researchers address contradictions in reported biological activities of oxadiazole derivatives?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity vs. DPPH for antioxidant activity) .

- Structural Confounders : Ensure substituent effects are isolated. For example, 5-propyl groups may enhance membrane permeability but reduce solubility .

- Statistical Analysis : Use ANOVA to differentiate activity variations across derivatives. A p-value <0.05 confirms significance .

Example :

Anticancer activity discrepancies may arise from cell line specificity (e.g., HeLa vs. MCF-7). Validate findings across 3+ cell lines .

Q. What advanced purification techniques improve yield and purity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.